Technical Analysis & Spectroscopic Characterization: 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
Technical Analysis & Spectroscopic Characterization: 1-BROMO-2-ETHYL-3-METHYL-D3-BUTANE-3,4,4,4-D4
[1][2]
Executive Summary
This technical guide provides an in-depth spectroscopic and physicochemical profile of 1-Bromo-2-ethyl-3-methyl-d3-butane-3,4,4,4-d4 (often cataloged as a
The strategic value of this molecule lies in its Deuterium Kinetic Isotope Effect (DKIE) and mass shift (+7 Da), which eliminates cross-talk with the analyte in LC-MS/MS workflows while maintaining identical chromatographic retention times.
Chemical Identity & Structural Logic[1][2]
To accurately interpret spectroscopic data, one must first deconstruct the nomenclature into a definitive chemical structure.[1]
-
Common Name: 1-Bromo-2-ethyl-3-methyl-d3-butane-3,4,4,4-d4[1][2][3]
-
Synonyms: 3-(Bromomethyl)-2-methylpentane-
(IUPAC derivative); -Isoamyl bromide analog.[1][2] -
Chemical Formula:
[1][2] -
Molecular Weight:
g/mol (Calculated based on )[1] -
Isotopic Enrichment: Typically
D.
Structural Topology
The molecule consists of a 1-bromo-2-ethylbutane backbone where the 3-methyl group and the C3/C4 positions constitute a fully deuterated isopropyl moiety.[1][2]
Structure Visualization:
-
Moiety A (Silent in
NMR): The isopropyl tail is fully deuterated.[1][2] -
Moiety B (Active in
NMR): The ethyl side chain and the bromomethyl head group .[1][2]
Predicted Spectroscopic Data
As a Senior Application Scientist, I have synthesized the following data based on standard chemical shift increments, substituent effects, and isotopic physics. This data serves as a reference for validating synthesized or purchased standards.[1][2]
Nuclear Magnetic Resonance ( NMR)
Solvent:
The hallmark of this spectrum is the simplification of the aliphatic region compared to the non-deuterated parent.[1] The massive doublet typically seen for the isopropyl methyls is effectively erased.[1][2]
| Position | Moiety | Shift ( | Multiplicity | Integration | Structural Insight |
| C1 | 3.45 | Doublet ( | 2H | Deshielded by Bromine.[1][2][5] Preserves coupling to C2-H. | |
| C2 | 1.55 - 1.65 | Multiplet | 1H | Chiral center.[1][2] Coupling to Isopropyl-D is lost/broadened.[1][2] | |
| Ethyl | 1.35 - 1.45 | Multiplet | 2H | Diastereotopic nature may be visible due to C2 chirality.[1][2] | |
| Ethyl | 0.90 | Triplet ( | 3H | Standard terminal methyl.[1][2] | |
| Isopropyl | Silent | -- | -- | DIAGNOSTIC: Absence of the strong doublet at ~0.9 ppm and methine at ~1.7 ppm confirms deuteration.[1][2] |
Application Note: High-resolution scans may show weak residual proton signals (<1%) in the "Silent" regions depending on isotopic purity.[1][2]
Carbon-13 NMR ( NMR)[1][2]
Solvent:
Deuteration causes signal splitting (C-D coupling) and intensity loss (lack of NOE enhancement).[1][2]
| Carbon | Shift ( | Signal Appearance | Cause |
| C-Br | ~38.0 | Singlet | Unaffected by D. |
| C-Ethyl | ~25.0 | Singlet | Unaffected by D. |
| C-Isopropyl ( | ~18.5 | Septet ( | Coupling to 3 Deuteriums ( |
| C-Isopropyl ( | ~30.0 | Triplet | Coupling to 1 Deuterium.[1][2] |
Mass Spectrometry (EI/CI)
Mass spectrometry provides the definitive confirmation of the
-
Parent Ion (
): -
Shift Analysis: The parent compound (non-deuterated) appears at m/z 178/180.[1][2] The +7 Da shift confirms the presence of 7 deuterium atoms.[1][2]
Key Fragmentation Pathway:
Experimental Protocols & Handling
Sample Preparation for Analysis
Alkyl bromides are susceptible to hydrolysis and photolysis.[1][2] Strict adherence to this protocol ensures data integrity.
-
Solvent Selection: Use
neutralized with silver foil or basic alumina to remove traces of HCl/DCl, which can catalyze elimination reactions.[1][2] -
Concentration: Prepare a 10-15 mg/mL solution. High concentrations can lead to solvent-solute aggregation shifts.[2]
-
Tube Quality: Use Class A borosilicate NMR tubes (5mm) to minimize shimming errors.
Storage & Stability[3]
-
Temperature: Store at -20°C.
-
Light: Protect from light (amber vials).[1][2] Bromides degrade to release
, turning samples yellow/brown.[1][2] -
Re-validation: If the liquid turns yellow, wash with dilute
(sodium bisulfite) solution, dry over , and filter before use.[1]
Analytical Workflow Visualization
The following diagram illustrates the decision logic for validating the identity of this specific deuterated standard using a multi-modal approach.
Caption: Logical workflow for the structural validation of deuterated alkyl bromides, prioritizing mass confirmation followed by NMR isotopic silence verification.
Synthesis Logic (Reverse Engineering)
Understanding the synthesis aids in troubleshooting impurities.[1][2] This molecule is likely synthesized via:
-
Precursor: Diisopropyl ketone-d14 or a related deuterated ketone is alkylated.[1][2]
-
Reduction: Conversion to the alcohol.
-
Bromination: Conversion of the alcohol to the bromide using
or .[1][2]
Impurity Alert: If the NMR shows a small doublet at 0.9 ppm, the starting deuterated precursor had low isotopic purity, or H/D exchange occurred during acidic bromination.[1]
References
-
NIST Mass Spectrometry Data Center. (2023).[1][2] Mass Spectrum of 1-Bromo-2-ethyl-3-methylbutane (Parent Analog). NIST Chemistry WebBook, SRD 69.[1][2][6] Retrieved from [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[1] Spectrometric Identification of Organic Compounds (8th ed.).[1][2] Wiley.[2] (Authoritative text for chemical shift prediction and isotope effects).
Sources
- 1. Butane, 1-bromo-3-methyl- [webbook.nist.gov]
- 2. 1-Bromo-2-ethyl-3-butene | C6H11Br | CID 20074775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. 1-Bromo-2-ethylbutane(3814-34-4) 1H NMR [m.chemicalbook.com]
- 5. 1-Bromo-3-methylbutane, 1-bromo-2-methylbutane | C10H22Br2 | CID 20788590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Butane, 1-bromo-3-methyl- [webbook.nist.gov]
